molecular formula C5H12Cl2N4 B1455252 2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride CAS No. 462651-77-0

2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride

Cat. No. B1455252
M. Wt: 199.08 g/mol
InChI Key: QCECWCZVZQXDKE-UHFFFAOYSA-N
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Description

“2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride” is a compound with the molecular weight of 185.06 . It is a solid substance at room temperature . The IUPAC name for this compound is "(5-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is “1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H” and the InChI key is "AGPDXAMGCAFJKY-UHFFFAOYSA-N" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 185.06 .

Scientific Research Applications

Synthesis and Derivative Development

A foundational aspect of the research on 2-(5-Methyl-4H-[1,2,4]triazol-3-yl)-ethylamine dihydrochloride involves its synthesis and the development of various derivatives. Studies have demonstrated methods for preparing fused and non-fused 1,2,4-triazole derivatives, starting from related chemical structures. For instance, one approach involves transforming ethyl ester groups into hydrazide groups, which are then converted into 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl groups. These compounds have been synthesized using both microwave-assisted and conventional methods, further interacting with phenacyl bromides, chloroacetone, or chloroacetic acid to form complex ring structures containing [1,2,4]triazolo-[3,4-b][1,3,4]thiadiazine fragments (Özil, Bodur, Ülker, & Kahveci, 2015).

Biological Activities

The biological activities of 1,2,4-triazole derivatives, including antimicrobial, anti-lipase, and antiurease properties, have been a significant focus. The synthesized compounds have shown varying degrees of activity against microbial strains and in inhibiting specific enzymes, highlighting their potential in medicinal chemistry. For example, a study on the synthesis of new 1,2,4-triazoles and their derivatives revealed antimicrobial activities against a variety of microorganisms, demonstrating the therapeutic potential of these compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Enzyme Inhibition

Further research has delved into the enzyme inhibition capabilities of 1,2,4-triazole derivatives, particularly concerning lipase and α-glucosidase enzymes. Certain compounds have been identified with potent inhibitory effects on these enzymes, suggesting applications in treating conditions like obesity and diabetes by modulating metabolic pathways. For instance, some synthesized compounds have demonstrated significant anti-lipase and anti-α-glucosidase activities, with IC50 values indicating strong inhibitory effects (Bekircan, Ülker, & Menteşe, 2015).

Anticancer Evaluation

The anticancer properties of 1,2,4-triazole derivatives have also been explored, with several compounds being synthesized and tested against various cancer cell lines. Preliminary screenings have shown that some derivatives exhibit cytotoxicity against specific cancer cells, suggesting potential applications in cancer therapy. The research in this area is aimed at identifying compounds with high specificity and efficacy against cancer cells, contributing to the development of new anticancer drugs (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-4-7-5(2-3-6)9-8-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCECWCZVZQXDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
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2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
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2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
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2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
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2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
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2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride

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